Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Solid-state chemistry Crystal engineering Polymorph screening

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-56-4, MFCD12546518, C₁₁H₉BrN₂O₃, MW 297.10) is a halogenated nitrogen-bridgehead heterocycle within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate class. This scaffold is recognized as a privileged pharmacophore with demonstrated utility in kinase inhibition (PI3K/mTOR, FGFR, aldose reductase) and anti-infective programs.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.108
CAS No. 16867-56-4
Cat. No. B595403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS16867-56-4
Molecular FormulaC11H9BrN2O3
Molecular Weight297.108
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Br
InChIInChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3
InChIKeyGJFFMNINJKCVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-56-4): Core Scaffold Identity and Procurement Context


Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-56-4, MFCD12546518, C₁₁H₉BrN₂O₃, MW 297.10) is a halogenated nitrogen-bridgehead heterocycle within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate class. This scaffold is recognized as a privileged pharmacophore with demonstrated utility in kinase inhibition (PI3K/mTOR, FGFR, aldose reductase) and anti-infective programs [1]. The compound features three chemically orthogonal functional handles: a bromine at C-7 enabling palladium-catalyzed cross-coupling diversification, a ketone at C-4, and an ethyl ester at C-3 that can be hydrolyzed to the carboxylic acid or transesterified [2]. Commercially available from multiple vendors at 95–98% purity, it serves as a key late-stage diversification intermediate rather than a final bioactive entity .

Why Generic Substitution Fails for Ethyl 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Structural and Reactivity Differentiation


Substituting this compound with a non-halogenated, regioisomeric, or differently esterified analog introduces measurable penalties in downstream performance. The 7-bromo substituent is not merely a placeholder—it directly governs solid-state packing (concomitant polymorphism absent in methyl congeners), enhances π–π stacking interactions critical for co-crystallization studies, and serves as the sole competent leaving group for Pd-catalyzed Suzuki–Miyaura cross-coupling at this position [1]. The 6-bromo regioisomer cannot be reliably accessed via thermal cyclization; attempts to prepare it from 6-halo-2-aminopyridine precursors yield rearranged 7-halo-1,4-dihydro-1,8-naphthyridin-4-ones as major products, fundamentally compromising scaffold integrity [2]. The ethyl ester—versus the methyl ester or free carboxylic acid—offers an optimal balance of organic solubility, crystallinity for X-ray structure determination, and controlled hydrolytic lability for subsequent functional group interconversion [3].

Quantitative Differentiation Evidence for Ethyl 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate


Concomitant Polymorphism: Orthorhombic Pna2₁/Pca2₁ vs. Monoclinic P2₁/c in Methyl Congeners

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Compound 3) displays concomitant polymorphism, crystallizing simultaneously in two orthorhombic space groups (Pna2₁ and Pca2₁). In direct contrast, the 7-methyl analog (Compound 1, as the hydrochloride salt) and the 6-methyl regioisomer (Compound 2) both crystallize exclusively in the monoclinic P2₁/c space group with no evidence of polymorphism [1]. This is the only compound among the three structurally characterized 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates reported to exhibit this solid-state behavior.

Solid-state chemistry Crystal engineering Polymorph screening

Enhanced π–π Stacking Interactions upon Bromine Substitution at C-7

Quantitative Hirshfeld surface analysis and 2D fingerprint plot decomposition reveal that replacing the C-7 methyl group (Compound 1) with a bromine atom (Compound 3) results in a measurable increase in π–π stacking contributions to the total Hirshfeld surface [1]. The bromine atom's polarizability and size (van der Waals radius 1.85 Å vs. CH₃ ~2.0 Å effective, but with greater electron density) enhance face-to-face aromatic interactions, which are critical for co-crystal design and protein-ligand recognition.

Supramolecular chemistry Hirshfeld surface analysis Crystal packing

Regiochemical Fidelity in Thermal Cyclization: 7-Bromo vs. 6-Bromo Scaffold Integrity

Thermal cyclization of isopropylidene (5-bromo-2-pyridylamino)methylenemalonate (derived from 2-amino-5-bromopyridine) in boiling Ph₂O at 260 °C cleanly affords 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (17i) in 76% yield with melting point 125–127 °C [1]. In stark contrast, the 6-bromo analog (derived from 2-amino-6-bromopyridine) fails to yield the expected 6-bromo-4H-pyrido[1,2-a]pyrimidin-4-one; instead, it undergoes rearrangement to 7-bromo-1,4-dihydro-1,8-naphthyridin-4-one (27b) in 69% yield, accompanied by a dimeric byproduct (29) with brutto formula C₁₆H₁₀N₄O₂Br₂ [1]. This establishes that the 7-bromo scaffold is synthetically accessible with high regiochemical integrity, while the 6-bromo isomer cannot be reliably procured as a single chemical entity.

Synthetic methodology Regioselective cyclization Process chemistry

Suzuki–Miyaura Cross-Coupling Reactivity Hierarchy: 7-Bromo as a Competent Electrophile

The Pd-catalyzed Suzuki–Miyaura cross-coupling of halo-4H-pyrido[1,2-a]pyrimidin-4-ones with (het)arylboronic acids proceeds in good to excellent yields, and critically, even chloro derivatives are competent coupling partners [1]. The 7-bromo derivative, bearing a more reactive C–Br bond (bond dissociation energy ~70 kcal/mol vs. ~84 kcal/mol for C–Cl), is expected to undergo oxidative addition with Pd(0) more rapidly, enabling milder reaction conditions and broader substrate scope. The sequence of halogen reactivity across different positions of the ring system was explicitly investigated, confirming that the halogen position modulates coupling efficiency [1].

Palladium catalysis C–C bond formation Medicinal chemistry diversification

Ethyl Ester vs. Carboxylic Acid: Crystallinity and Synthetic Tractability

The ethyl ester at C-3 enabled successful single-crystal X-ray structure determination of the target compound in two polymorphic forms, providing the first crystallographic evidence of concomitant polymorphism in this scaffold class [1]. The corresponding carboxylic acid (7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, CAS 953754-98-8, MW 269.05) is also commercially available but is inherently less soluble in organic solvents and may require activation (e.g., acid chloride formation, coupling reagents) for further derivatization . The methyl ester analog (CAS 1434141-71-5, MW 283.08) has a lower molecular weight but has not been crystallographically characterized in head-to-head studies.

Synthetic intermediate optimization Crystallography Protecting group strategy

Privileged Scaffold Validation: Pyrido[1,2-a]pyrimidin-4-one Core in Clinically Relevant Target Classes

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been validated across multiple therapeutic target classes. Derivatives have been reported as potent PI3K/mTOR dual inhibitors with oral activity [1], selective FGFR inhibitors with in vivo tumor growth inhibition of 106.4% in SNU-16 xenograft models at 30 mg/kg daily oral dose [2], selective aldose reductase inhibitors with antioxidant activity [3], and MexAB-OprM efflux pump inhibitors that potentiate levofloxacin and aztreonam activity in Pseudomonas aeruginosa [4]. The 7-bromo-3-carboxylate variant serves as the common late-stage intermediate for introducing aromatic diversity at C-7 via Suzuki coupling to access these target classes.

Kinase inhibition Anti-infective Scaffold repurposing

Optimal Application Scenarios for Ethyl 7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Based on Evidence


Solid-Form Screening and Polymorph-Dependent Formulation Development

The demonstrated concomitant polymorphism (orthorhombic Pna2₁ and Pca2₁) makes this compound uniquely suitable as a model system for polymorph screening, stability assessment, and solid-form patent strategy development. Unlike the monomorphic methyl analogs, this compound enables head-to-head studies of polymorph-dependent dissolution, bioavailability, and intellectual property protection within a single chemical entity [1].

Diversification Hub for Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Coupling

The C-7 bromine serves as the diversification point for parallel synthesis of 7-aryl/heteroaryl libraries targeting FGFR, PI3K/mTOR, or aldose reductase. The established Suzuki–Miyaura conditions for halo-pyridopyrimidinones [1] combined with the demonstrated potency of pyrido[1,2-a]pyrimidinone-derived kinase inhibitors (FGFR inhibitor 23d: tumor growth inhibition 106.4% at 30 mg/kg oral dose [2]) position this intermediate as a high-value procurement item for kinase-focused medicinal chemistry groups.

Crystallography-Enabled Fragment-Based Drug Design and Co-Crystal Engineering

The enhanced π–π stacking interactions conferred by the C-7 bromine, quantified via Hirshfeld surface analysis [1], make this scaffold particularly attractive for co-crystallization studies with aromatic-rich kinase ATP-binding pockets. The availability of high-resolution single-crystal structures enables structure-based design of C-7 substituents that optimize edge-to-face and face-to-face aromatic interactions with target proteins.

Anti-Infective Lead Optimization with Efflux Pump Inhibitor Potential

The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated MexAB-OprM efflux pump inhibitory activity, potentiating levofloxacin and aztreonam against Pseudomonas aeruginosa [1]. The 7-bromo-3-carboxylate intermediate enables systematic exploration of C-7 aryl substituents to optimize potentiation activity while maintaining favorable physicochemical properties. This application is supported by the established SAR showing that substitution position critically impacts potency in this series.

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